t-boc-N-amido-PEG7-azide

Vue d'ensemble

Description

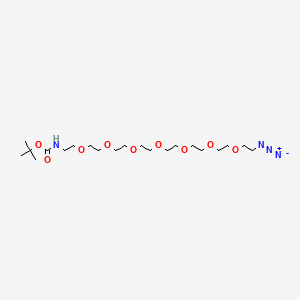

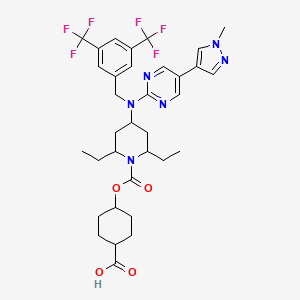

T-boc-N-amido-PEG7-azide is a polyethylene glycol (PEG)-based PROTAC linker . It contains an azide group and a Boc-protected amino group. The hydrophilic PEG spacer in the molecule increases its solubility in aqueous media .

Synthesis Analysis

The azide group in this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis

The molecular formula of this compound is C21H42N4O9 . Its IUPAC name is tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate .Chemical Reactions Analysis

The azide group in this compound is reactive with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is commonly used in the synthesis of a series of PROTACs .Physical and Chemical Properties Analysis

This compound has a molecular weight of 494.58 g/mol . The compound should be stored under the recommended conditions in the Certificate of Analysis .Applications De Recherche Scientifique

Liaison PROTAC

“t-boc-N-amido-PEG7-azide” est un lieur PROTAC à base de polyéthylène glycol (PEG) {svg_1} {svg_2}. Il peut être utilisé dans la synthèse d'une série de PROTACs {svg_3} {svg_4}. Les PROTAC (chimères ciblant la protéolyse) sont une classe de molécules bifonctionnelles qui sont utilisées pour la dégradation ciblée des protéines {svg_5}.

Chimie Click

Le groupe azide dans “this compound” est réactif avec l'alcyne, BCN, DBCO via la chimie click pour donner une liaison triazole stable {svg_6}. La chimie click est un type de réaction chimique fiable, sélective et orthogonale, souvent utilisée en bioconjugaison, en science des matériaux et en découverte de médicaments.

Améliorant la solubilité

L'espaceur PEG hydrophile dans “this compound” augmente la solubilité dans les milieux aqueux {svg_7}. Cette propriété le rend utile dans diverses applications où l'augmentation de la solubilité d'un composé est souhaitée.

Groupe amino protégé par Boc

“this compound” contient un groupe amino protégé par Boc {svg_8}. Le groupe Boc peut être déprotégé dans des conditions acides douces pour former l'amine libre {svg_9}. Cette propriété permet une fonctionnalisation supplémentaire de la molécule dans les étapes synthétiques suivantes.

Conjugués anticorps-médicaments

“this compound” peut être incorporé synthétiquement dans des conjugués anticorps-médicaments {svg_10}. Les conjugués anticorps-médicaments sont une classe de thérapeutiques qui délivrent des médicaments cytotoxiques à des cellules spécifiques, telles que les cellules cancéreuses, grâce à l'utilisation d'anticorps monoclonaux.

Outil de recherche

“this compound” est principalement utilisé comme un composé de qualité réactif à des fins de recherche {svg_11}. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés et fonctionnalités uniques.

Mécanisme D'action

Target of Action

t-boc-N-amido-PEG7-azide is a PEG derivative containing an azide group and Boc-protected amino group . The primary targets of this compound are molecules with alkyne, BCN, or DBCO groups . These targets are often used in bioconjugation reactions, where the azide group of the compound reacts with these groups to form a stable triazole linkage .

Mode of Action

The compound interacts with its targets through a process known as Click Chemistry . In this reaction, the azide group of the compound reacts with alkyne, BCN, or DBCO groups on the target molecule to form a stable triazole linkage . This reaction is highly selective and efficient, making it ideal for bioconjugation applications .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the targets it binds to. The formation of the triazole linkage can alter the function or properties of the target molecule, potentially affecting any biochemical pathways in which the target is involved .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its PEG component. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the compound’s absorption and distribution within the body. Specific adme (absorption, distribution, metabolism, and excretion) properties would depend on the specific application and the other components of the final conjugated product .

Result of Action

The result of the compound’s action is the formation of a stable triazole linkage with the target molecule . This can be used to modify the target or to attach other functional groups or molecules. For example, in the field of drug delivery, this compound can be used to attach drugs to specific target molecules, potentially enhancing the efficacy and selectivity of the treatment .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction with the target molecule requires the presence of a suitable catalyst and the correct pH conditions . Additionally, the stability of the compound and its reactivity can be affected by temperature and the presence of other reactive species .

Orientations Futures

Analyse Biochimique

Biochemical Properties

t-boc-N-amido-PEG7-azide plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It acts as a linker that facilitates the conjugation of target proteins to E3 ligases, leading to the ubiquitination and subsequent degradation of the target proteins. The compound interacts with various enzymes and proteins, including E3 ligases and target proteins, through its azide and Boc-protected amino groups. These interactions are essential for the formation of stable triazole linkages and the deprotection of the Boc group to form free amines.

Cellular Effects

This compound influences various cellular processes by facilitating the degradation of target proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by promoting the ubiquitination and degradation of specific proteins. For example, in cancer cells, this compound can be used to degrade oncogenic proteins, thereby inhibiting cell proliferation and inducing apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a PROTAC linker. The azide group of the compound reacts with alkyne, BCN, or DBCO groups via Click Chemistry to form stable triazole linkages . The Boc-protected amino group can be deprotected under mild acidic conditions to form a free amine, which can then interact with target proteins and E3 ligases. These interactions lead to the ubiquitination and degradation of the target proteins, thereby exerting the compound’s effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under recommended storage conditions, but it can degrade over time if exposed to unsuitable conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where the compound’s ability to degrade target proteins can lead to sustained changes in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively degrade target proteins without causing significant toxicity. At high doses, toxic or adverse effects may be observed, including off-target protein degradation and disruption of normal cellular functions. Threshold effects have been identified, where a minimum concentration of the compound is required to achieve the desired protein degradation.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes such as E3 ligases and cofactors involved in the ubiquitination process. These interactions can affect metabolic flux and metabolite levels by promoting the degradation of specific proteins and altering cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media, facilitating its distribution within cells . The azide group enables the compound to localize to specific cellular compartments through Click Chemistry reactions with alkyne, BCN, or DBCO groups .

Subcellular Localization

This compound exhibits specific subcellular localization due to its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles through interactions with targeting signals and binding proteins. These interactions can affect the compound’s activity and function by localizing it to areas where it can effectively degrade target proteins.

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42N4O9/c1-21(2,3)34-20(26)23-4-6-27-8-10-29-12-14-31-16-18-33-19-17-32-15-13-30-11-9-28-7-5-24-25-22/h4-19H2,1-3H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEWYWROTJUFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-1,8a-dihydroxy-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-12-carboxylate](/img/structure/B611147.png)

![4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B611157.png)

![Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-](/img/structure/B611161.png)

![7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B611165.png)